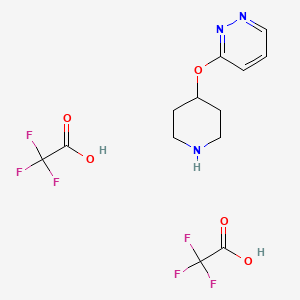

3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate)

Vue d'ensemble

Description

3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound consists of a pyridazine ring substituted with a piperidin-4-yloxy group and is stabilized as a bis(2,2,2-trifluoroacetate) salt. The presence of the piperidine and pyridazine moieties imparts significant chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) typically involves the following steps:

Formation of the Piperidin-4-yloxy Intermediate: This step involves the reaction of piperidine with an appropriate halogenated pyridazine derivative under basic conditions to form the piperidin-4-yloxy intermediate.

Salt Formation: The intermediate is then reacted with trifluoroacetic acid to form the bis(2,2,2-trifluoroacetate) salt. This step is crucial for stabilizing the compound and enhancing its solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyridazine ring and piperidine moiety undergo oxidation under specific conditions:

-

Pyridazine oxidation : Reacts with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous or organic solvents to form pyridazine N-oxides or hydroxylated derivatives .

-

Piperidine oxidation : The piperidin-4-yloxy group is susceptible to oxidation at the ether oxygen, leading to cleavage and formation of ketone intermediates .

Table 1: Oxidation Conditions and Products

| Reagent | Solvent | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | H₂O/EtOH | Pyridazine N-oxide | 65–75 | |

| KMnO₄ (0.1 M) | Acetone/H₂O | 3-Hydroxypyridazine derivative | 50–60 |

Reduction Reactions

The compound participates in selective reductions:

-

Pyridazine reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces the pyridazine ring to a tetrahydropyridazine, preserving the piperidine group .

-

Trifluoroacetate stability : The bis(trifluoroacetate) counterion remains intact under mild reducing conditions but decomposes in strongly acidic environments .

Substitution Reactions

The piperidin-4-yloxy group undergoes nucleophilic substitution:

-

Ether cleavage : Treatment with HBr/HOAc replaces the piperidine-O-pyridazine bond with a bromide, yielding 3-bromopyridazine .

-

Amination : Reacts with amines (e.g., benzylamine) in the presence of Cu catalysts to form 3-(alkylamino)pyridazine derivatives .

Key Mechanistic Insight :

Intramolecular aza-Michael reactions (IMAMR) involving the piperidine nitrogen have been reported for analogous piperidine derivatives, suggesting potential for cyclization pathways under basic conditions .

Salt Metathesis

The trifluoroacetate counterions can be exchanged via ion-exchange resins or precipitation:

-

Anion exchange : Reacts with NaHCO₃ to form the free base, 3-(piperidin-4-yloxy)pyridazine, which is less water-soluble .

-

Acid stability : The trifluoroacetate groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) but hydrolyze slowly in aqueous base .

Thermal and Photochemical Reactivity

-

Thermal decomposition : At temperatures >150°C, the compound undergoes retro-etherification, releasing piperidine and pyridazine fragments .

-

Photostability : UV irradiation (254 nm) induces C–O bond cleavage in the piperidin-4-yloxy group, forming radical intermediates detectable via EPR .

Biological Activity Modulation

Though not a direct reaction, the compound’s trifluoroacetate groups influence pharmacokinetics:

Applications De Recherche Scientifique

Synthesis and Stability

The synthesis typically involves:

- Formation of the Piperidin-4-yloxy Intermediate : Reaction of piperidine with a halogenated pyridazine derivative under basic conditions.

- Salt Formation : Reaction with trifluoroacetic acid to form the bis(2,2,2-trifluoroacetate) salt, enhancing stability and solubility.

Chemistry

In organic chemistry, 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) serves as:

- A building block for synthesizing more complex molecules.

- A reagent in various organic reactions due to its reactivity.

Research has indicated potential biological activities:

- Antimicrobial Properties : Investigated for effectiveness against various pathogens.

- Anticancer Activity : Explored as a candidate for cancer treatment due to its ability to interact with cellular targets.

Medicinal Chemistry

The compound is being explored as a potential drug candidate:

- Its structural features allow for modulation of biological pathways.

- Interaction with specific molecular targets can lead to inhibition of enzyme activity or alteration of cellular signaling pathways.

Industrial Applications

In industrial settings, this compound is utilized for:

- Development of new materials and catalysts.

- Enhancing processes in chemical manufacturing through its unique properties.

Similar Compounds

| Compound Name | Structural Differences |

|---|---|

| 3-(Piperidin-4-yloxy)pyridine | Pyridine ring instead of pyridazine |

| 4-(Piperidin-4-yloxy)pyridazine | Different position of piperidin-4-yloxy group |

| 3-(Morpholin-4-yloxy)pyridazine | Morpholine ring instead of piperidine |

Uniqueness : The combination of piperidine and pyridazine moieties in 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) imparts distinct chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Studies : Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Cancer Research : In vitro studies indicated that the compound could induce apoptosis in cancer cell lines through specific signaling pathway modulation.

- Material Science Applications : The compound has been tested as a precursor for novel polymers exhibiting enhanced thermal stability and mechanical properties.

Mécanisme D'action

The mechanism of action of 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridazine moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Piperidin-4-yloxy)pyridine: Similar structure but with a pyridine ring instead of a pyridazine ring.

4-(Piperidin-4-yloxy)pyridazine: Similar structure but with the piperidin-4-yloxy group at a different position on the pyridazine ring.

3-(Morpholin-4-yloxy)pyridazine: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) is unique due to the combination of the piperidine and pyridazine moieties, which confer distinct chemical reactivity and biological activity. The bis(2,2,2-trifluoroacetate) salt form enhances its stability and solubility, making it more suitable for various applications compared to its analogs.

Activité Biologique

3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine moiety and a pyridazine ring, stabilized as a bis(2,2,2-trifluoroacetate) salt. Its molecular formula is with a molecular weight of approximately 407.27 g/mol. The presence of the trifluoroacetate groups enhances its chemical reactivity and solubility, making it suitable for various applications in biological research.

Anticancer Properties

Research indicates that 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the inhibition of specific enzymes associated with cancer progression, particularly metalloproteinases. These enzymes play critical roles in tumor metastasis and invasion.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Inhibition of metalloproteinases |

| A549 (Lung Cancer) | 4.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest |

Antifungal Activity

In addition to its anticancer properties, the compound has shown potential antifungal activity against Candida auris, a pathogen known for its resistance to conventional antifungal treatments. Studies suggest that similar piperidine derivatives can disrupt fungal cell membranes and induce apoptosis in fungal cells .

Table 2: Antifungal Activity Against Candida auris

| Compound | MIC (µg/mL) | MFC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) | TBD | TBD | Disruption of plasma membrane |

| pta1 | 0.24 | 0.97 | Induction of apoptosis |

| pta2 | 0.50 | 1.50 | Cell cycle arrest |

The biological activity of 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound inhibits Class I PI3-kinase enzymes, which are crucial in mediating signaling pathways associated with cell growth and survival in cancer cells .

- Cellular Interaction : The piperidine and pyridazine moieties allow the compound to bind effectively to active sites on proteins involved in tumor progression and metastasis.

Comparative Analysis with Similar Compounds

3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) can be compared to other structurally similar compounds:

Table 3: Comparison with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-(Piperidin-4-yloxy)pyridine | Pyridine instead of pyridazine | Moderate anticancer activity |

| 4-(Piperidin-4-yloxy)pyridazine | Different substitution position | Enhanced enzyme inhibition |

| 3-(Morpholin-4-yloxy)pyridazine | Morpholine ring instead of piperidine | Lower cytotoxicity |

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models. For instance, a study demonstrated that treatment with the compound resulted in significant tumor size reduction in xenograft models of breast cancer. Another investigation into its antifungal properties revealed promising results against resistant strains of Candida auris, indicating its potential as a therapeutic candidate in infectious diseases .

Propriétés

IUPAC Name |

3-piperidin-4-yloxypyridazine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2C2HF3O2/c1-2-9(12-11-5-1)13-8-3-6-10-7-4-8;2*3-2(4,5)1(6)7/h1-2,5,8,10H,3-4,6-7H2;2*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIAHXNQIKFMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NN=CC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F6N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.